Enantiomeric Purity: A Defining Metric for Stereochemical Integrity and Research Reproducibility
The (S)-3-(Piperidin-3-yl)pyridine is supplied with a guaranteed enantiomeric excess (ee) of ≥98%, as verified by chiral HPLC analysis. This is a critical specification for ensuring stereochemical fidelity in downstream synthetic applications . In contrast, the racemic mixture (3-(Piperidin-3-yl)pyridine) inherently has 0% ee and its use would compromise the stereochemical purity of any final chiral product. Similarly, the (R)-enantiomer (CAS 1335415-47-8) is a distinct chemical entity with opposing optical rotation, and its substitution for the (S)-form would invert the stereochemistry of the resulting molecules . The high enantiopurity of the (S)-enantiomer directly translates to reduced purification burden and higher yields of the desired stereoisomer in multi-step syntheses.
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | ≥98% ee |
| Comparator Or Baseline | Racemic mixture: 0% ee; (R)-enantiomer: ≥98% ee (but opposite stereochemistry) |
| Quantified Difference | ≥98% ee (target) vs. 0% ee (racemate) |
| Conditions | Chiral HPLC analysis (vendor specification) |
Why This Matters
Ensures the production of stereochemically pure drug candidates, which is essential for regulatory approval and avoiding the confounding effects of mixed stereoisomers in biological assays.
